molecular formula C9H8BrN3 B3214125 5-bromo-2-(1H-pyrazol-1-yl)aniline CAS No. 1134997-99-1

5-bromo-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B3214125
CAS No.: 1134997-99-1
M. Wt: 238.08 g/mol
InChI Key: LNMGZDUQHMYCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8BrN3. It is a heterocyclic aromatic amine, featuring a bromine atom at the 5-position of the benzene ring and a pyrazole ring attached to the 2-position of the aniline.

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins . For instance, some pyrazoline derivatives have been found to significantly reduce acetylcholinesterase (AChE) levels . This suggests that 5-bromo-2-(1H-pyrazol-1-yl)aniline may also interact with AChE or similar enzymes, potentially influencing biochemical reactions.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Related compounds have shown various effects on cell function. For example, some pyrazoline derivatives have demonstrated dose-dependent effects on malondialdehyde (MDA) concentration , which could suggest potential influences on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(1H-pyrazol-1-yl)aniline is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Properties

IUPAC Name

5-bromo-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMGZDUQHMYCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(1H-pyrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(1H-pyrazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
5-bromo-2-(1H-pyrazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
5-bromo-2-(1H-pyrazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
5-bromo-2-(1H-pyrazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
5-bromo-2-(1H-pyrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.